molecular formula C27H33FN2O3 B14786502 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-

3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-

Cat. No.: B14786502
M. Wt: 452.6 g/mol
InChI Key: YXVIQQNKPUASLJ-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a piperidine ring, a cyclopentylamino group, and a fluoro-methylbenzoyl moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidinecarboxylic acid derivative, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final steps involve the coupling of the fluoro-methylbenzoyl group and the esterification to form the ethyl ester. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and altering metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.

    Cyclopentylamino derivatives: Compounds with the cyclopentylamino group may have comparable biological activities.

    Fluoro-methylbenzoyl derivatives: These compounds contain the fluoro-methylbenzoyl moiety and may exhibit similar reactivity.

Uniqueness

3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)- is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H33FN2O3

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C27H33FN2O3/c1-3-33-27(32)22-11-7-17-30(26(31)24-18(2)8-6-12-23(24)28)25(22)19-13-15-21(16-14-19)29-20-9-4-5-10-20/h6,8,12-16,20,22,25,29H,3-5,7,9-11,17H2,1-2H3

InChI Key

YXVIQQNKPUASLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1C2=CC=C(C=C2)NC3CCCC3)C(=O)C4=C(C=CC=C4F)C

Origin of Product

United States

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